molecular formula C12H19N B14548080 (E)-1-Cyclopentyl-N-(2-methylcyclopent-1-en-1-yl)methanimine CAS No. 61799-87-9

(E)-1-Cyclopentyl-N-(2-methylcyclopent-1-en-1-yl)methanimine

Cat. No.: B14548080
CAS No.: 61799-87-9
M. Wt: 177.29 g/mol
InChI Key: ZLELGBUYLBCEDZ-UHFFFAOYSA-N
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Description

(E)-1-Cyclopentyl-N-(2-methylcyclopent-1-en-1-yl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Cyclopentyl-N-(2-methylcyclopent-1-en-1-yl)methanimine can be achieved through several synthetic routes. One common method involves the condensation reaction between a cyclopentylamine and an aldehyde or ketone. The reaction typically requires an acid catalyst and is carried out under reflux conditions to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Cyclopentyl-N-(2-methylcyclopent-1-en-1-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine can be reduced to form amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Corresponding amines.

    Substitution: Various substituted imines or amines.

Scientific Research Applications

Chemistry

(E)-1-Cyclopentyl-N-(2-methylcyclopent-1-en-1-yl)methanimine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology

In biological research, imines like this compound are studied for their potential as enzyme inhibitors or as ligands in metal coordination complexes.

Medicine

Industry

In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of (E)-1-Cyclopentyl-N-(2-methylcyclopent-1-en-1-yl)methanimine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: A primary amine with a cyclopentyl group.

    Cyclopentanone: A ketone with a cyclopentyl group.

    N-Methylcyclopentylamine: A secondary amine with a methyl and cyclopentyl group.

Uniqueness

(E)-1-Cyclopentyl-N-(2-methylcyclopent-1-en-1-yl)methanimine is unique due to its specific imine structure, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its combination of cyclopentyl and methylcyclopent-1-en-1-yl groups makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

61799-87-9

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

1-cyclopentyl-N-(2-methylcyclopenten-1-yl)methanimine

InChI

InChI=1S/C12H19N/c1-10-5-4-8-12(10)13-9-11-6-2-3-7-11/h9,11H,2-8H2,1H3

InChI Key

ZLELGBUYLBCEDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC1)N=CC2CCCC2

Origin of Product

United States

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